molecular formula C12H10N4 B12313571 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine

Cat. No.: B12313571
M. Wt: 210.23 g/mol
InChI Key: BUKXUMUHGCYFPT-UHFFFAOYSA-N
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Description

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine moiety fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific molecular targets such as receptor tyrosine kinases. By binding to the active site of these kinases, it prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-3-amine

InChI

InChI=1S/C12H10N4/c13-11-4-10(5-14-7-11)9-3-8-1-2-15-12(8)16-6-9/h1-7H,13H2,(H,15,16)

InChI Key

BUKXUMUHGCYFPT-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CC(=CN=C3)N

Origin of Product

United States

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